molecular formula C10H9NOS B1489844 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 1518430-71-1

5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No.: B1489844
CAS No.: 1518430-71-1
M. Wt: 191.25 g/mol
InChI Key: QYAFYOJVVCAVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound with a molecular formula of C10H9NOS and a molecular weight of 191.25 g/mol This compound is characterized by a thieno[3,2-b]pyridine core structure, which is fused with a cyclopropyl group at the 5-position and a ketone group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropylamine and 2-chlorothiophene-3-carboxylic acid as starting materials. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,2-b]pyridine core structure allows it to bind to various enzymes and receptors, modulating their activity. The cyclopropyl group and ketone functionality contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a ketone functionality.

Properties

IUPAC Name

5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-9-5-8(6-1-2-6)11-7-3-4-13-10(7)9/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFYOJVVCAVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
Reactant of Route 3
Reactant of Route 3
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
Reactant of Route 4
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
Reactant of Route 5
Reactant of Route 5
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
Reactant of Route 6
Reactant of Route 6
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.